D,L-Homotryptophan

Description

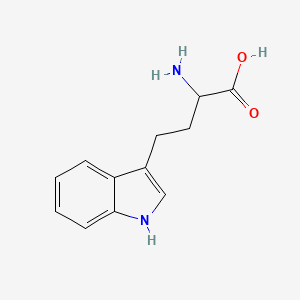

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-(1H-indol-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c13-10(12(15)16)6-5-8-7-14-11-4-2-1-3-9(8)11/h1-4,7,10,14H,5-6,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJZXDVMJPTFKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399986, DTXSID101300614 | |

| Record name | D,L-Homotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Amino-1H-indole-3-butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6245-92-7, 26988-87-4 | |

| Record name | α-Amino-1H-indole-3-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6245-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D,L-Homotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Amino-1H-indole-3-butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of D,L-Homotryptophan

Introduction: The Significance of D,L-Homotryptophan in Modern Research

This compound, a homologue of the essential amino acid tryptophan, is a molecule of considerable interest to researchers, particularly in the fields of medicinal chemistry and drug development. Its structural similarity to tryptophan, with the key difference of an additional methylene group in its side chain, provides a unique scaffold for probing biological systems and developing novel therapeutics. As a racemic mixture, this compound serves as a versatile starting material for the synthesis of more complex molecules and for studying stereospecific interactions in enzymatic and receptor-binding processes.[1] Understanding its fundamental physicochemical properties is paramount for its effective application, from designing synthetic routes to predicting its behavior in biological milieu. This guide offers a comprehensive overview of these properties, supported by established experimental methodologies, to empower scientists in their research endeavors.

Core Physicochemical Characteristics

A foundational understanding of this compound begins with its basic molecular and physical properties. These parameters are critical for everything from calculating molar concentrations to predicting solid-state behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [2][3] |

| Molecular Weight | 218.25 g/mol | [2][3] |

| Appearance | Off-white solid | [3] |

| Melting Point | 308 °C (with decomposition) | [3] |

| Boiling Point | 457.1 °C | [2] |

| Synonyms | α-Amino-γ-(3-indole)-butyric acid, α-Amino-1H-indole-3-butanoic acid | [2] |

| Storage | 2°C - 8°C, in a well-closed container | [2] |

These fundamental properties underscore the stability of the molecule at ambient temperatures and provide a baseline for its handling and storage in a laboratory setting.

Solubility Profile: A Key Determinant of Application

The solubility of this compound is a critical parameter that dictates its utility in various experimental settings, from in vitro assays to synthetic chemistry. While specific quantitative solubility data for this compound is not extensively published, its solubility profile can be inferred from its structure and from data available for the closely related D,L-tryptophan.

As an amino acid, this compound's solubility is expected to be highly dependent on pH.[4] In acidic solutions, the amino group is protonated, and in basic solutions, the carboxylic acid group is deprotonated, both of which increase water solubility.[5] The lowest solubility is anticipated at its isoelectric point (pI), where the molecule exists as a zwitterion with no net charge.

Expected Solubility in Common Solvents:

-

Water: Moderately soluble, with solubility significantly influenced by pH.[6] For L-tryptophan, the solubility in water at 25°C is approximately 11.4 g/L.[6] The additional hydrophobic methylene group in homotryptophan might slightly decrease its aqueous solubility compared to tryptophan.

-

Ethanol: Sparingly soluble. The solubility of amino acids in alcohols is generally low.[7]

-

Dimethyl Sulfoxide (DMSO): Expected to be soluble. DMSO is a versatile solvent capable of dissolving many organic molecules, including amino acids.[6][8]

-

Dilute Acids and Bases: Soluble due to the formation of charged species.[5]

Experimental Protocol: Determination of Aqueous Solubility

The following protocol outlines a standard shake-flask method for determining the solubility of this compound in an aqueous buffer.[1]

Caption: Workflow for Solubility Determination

Causality in Experimental Design: Continuous agitation and a prolonged equilibration time are crucial to ensure that the solution reaches true thermodynamic equilibrium, providing an accurate measure of solubility. The use of a standard curve in the analytical step is a self-validating system, ensuring the accuracy of the concentration measurement.

Acid-Base Properties: Understanding Ionization

-

pKa₁ (α-COOH): ~2.3 - 2.4

-

pKa₂ (α-NH₃⁺): ~9.3 - 9.4

The additional methylene group in homotryptophan is not expected to significantly alter these values, as it is relatively distant from the ionizable centers.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust method for determining the pKa values of amino acids.[9][10]

Caption: Potentiometric Titration Workflow

Expertise in Interpretation: The titration curve of a diprotic amino acid like homotryptophan will exhibit two buffering regions. The center of the first buffering region corresponds to pKa₁, and the center of the second corresponds to pKa₂.[11] The isoelectric point (pI) can be calculated as the average of pKa₁ and pKa₂.[11]

Spectroscopic Properties: A Fingerprint of the Molecule

Spectroscopic techniques provide invaluable information about the structure and electronic properties of this compound.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound is dominated by the absorbance of the indole ring. Similar to tryptophan, it is expected to exhibit a strong absorption maximum around 280 nm.[12][13]

Expected UV-Vis Absorption Maxima (in neutral aqueous solution):

-

λ_max1: ~280 nm

-

λ_max2: ~220 nm

The molar extinction coefficient at 280 nm is a useful parameter for quantifying the concentration of this compound in solution, provided no other chromophores are present.[14]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.

Expected Characteristic IR Peaks:

-

~3400 cm⁻¹: N-H stretching of the indole ring.[15]

-

~3000-3200 cm⁻¹: N-H stretching of the protonated amino group.

-

~2900-3000 cm⁻¹: C-H stretching of the alkyl chain.

-

~1600-1660 cm⁻¹: C=O stretching of the carboxylate group.[15]

-

~1500-1600 cm⁻¹: N-H bending of the amino group.

-

~1400-1500 cm⁻¹: Aromatic C=C stretching of the indole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. The chemical shifts will be influenced by the electron-withdrawing and -donating effects of the functional groups and the aromatic indole ring.

Expected ¹H NMR Signals (in D₂O):

-

Aromatic protons of the indole ring: ~7.0-7.8 ppm.

-

α-proton (CH-NH₂): ~3.8-4.2 ppm.

-

β- and γ-protons (CH₂-CH₂-indole): ~2.0-3.0 ppm.

Expected ¹³C NMR Signals (in D₂O):

-

Carbonyl carbon (COO⁻): ~175-180 ppm.

-

Aromatic carbons of the indole ring: ~110-140 ppm.

-

α-carbon (CH-NH₂): ~55-60 ppm.

-

β- and γ-carbons (CH₂-CH₂-indole): ~25-35 ppm.

Stability and Degradation

Like tryptophan, this compound is susceptible to degradation, particularly through oxidation of the indole ring.[16] Exposure to heat, light, and oxidizing agents can lead to the formation of colored degradation products.[17] Therefore, it is recommended to store this compound in a cool, dark place and to use solutions promptly. For applications requiring long-term storage of solutions, the use of antioxidants and protection from light are advisable.[16]

Chiral Separation

As a racemic mixture, the separation of the D- and L-enantiomers of homotryptophan is often necessary for stereospecific studies. Techniques such as chiral chromatography (e.g., using a protein-based stationary phase like bovine serum albumin) and capillary electrophoresis with chiral selectors (e.g., cyclodextrins) are effective methods for resolving the enantiomers.[5][18]

Conclusion

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, grounded in established scientific principles and experimental methodologies. A thorough understanding of its solubility, acid-base characteristics, spectroscopic signature, and stability is essential for its successful application in research and development. By providing not only the data but also the rationale behind the experimental protocols, this guide aims to equip researchers with the knowledge and tools necessary to confidently work with this important amino acid analogue.

References

- 1. researchgate.net [researchgate.net]

- 2. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. microbenotes.com [microbenotes.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Solvation dynamics of tryptophan in water-dimethyl sulfoxide binary mixture: in search of molecular origin of composition dependent multiple anomalies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 11. Titration Curve of Amino Acids [pw.live]

- 12. jordilabs.com [jordilabs.com]

- 13. UV-Vis Spectrum of Tryptophan | SIELC Technologies [sielc.com]

- 14. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. DL-Tryptophan(54-12-6) IR Spectrum [chemicalbook.com]

- 18. bmse000050 L-Tryptophan at BMRB [bmrb.io]

An In-depth Technical Guide to the Biological Activity of D,L-Homotryptophan Enantiomers

Executive Summary

Homotryptophan, an amino acid analog of tryptophan, presents a compelling case study in the pharmacological and physiological importance of stereochemistry. As a racemic mixture, D,L-Homotryptophan is not a single entity but a composite of two enantiomers with distinct biological destinies and activities. This guide delineates the divergent paths of L- and D-Homotryptophan, moving beyond a simple structural description to a functional analysis grounded in established biochemical pathways. We will explore how L-Homotryptophan primarily acts as a competitive modulator of the serotonin synthesis pathway, while D-Homotryptophan is hypothesized to engage with the kynurenine pathway and the aryl hydrocarbon receptor (AhR), reflecting a broader trend seen with D-amino acids. This document provides researchers, scientists, and drug development professionals with a technical framework for understanding, separating, and functionally characterizing these enantiomers, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Significance of a Single Methylene Group and Chirality

This compound (α-Amino-1H-indole-3-butanoic acid) is a homolog of the essential amino acid L-tryptophan, distinguished by an additional methylene group in its side chain.[1][2] While structurally similar, this extension fundamentally alters its interaction with the intricate enzymatic machinery governing tryptophan metabolism. Like most amino acids (except glycine), homotryptophan is chiral, existing as two non-superimposable mirror images: D-Homotryptophan and L-Homotryptophan.

In drug development and biological systems, enantiomers of a chiral molecule can exhibit profoundly different pharmacokinetics, pharmacodynamics, and toxicity profiles.[3] The cellular environment is inherently chiral, composed of L-amino acids and D-sugars, causing enzymes and receptors to often interact selectively with only one enantiomer of a substrate or ligand. Therefore, to comprehend the biological activity of this compound, one must first resolve the racemic mixture and investigate each enantiomer in isolation.

The biological context for homotryptophan's activity is defined by the three primary metabolic routes of its parent molecule, L-tryptophan[4][5]:

-

The Serotonin Pathway: Responsible for the synthesis of the neurotransmitter serotonin and the hormone melatonin.[6][7][8]

-

The Kynurenine Pathway: The major catabolic route, accounting for over 95% of tryptophan degradation and producing neuroactive and immunomodulatory metabolites, as well as NAD+.[9][10][11]

-

The Indole Pathway: Mediated by gut microbiota, producing various indole derivatives that can act as signaling molecules, notably as ligands for the Aryl Hydrocarbon Receptor (AhR).[12][13]

This guide will dissect how the stereochemistry of homotryptophan dictates its entry into and modulation of these critical pathways.

References

- 1. This compound | 6245-92-7 | FH23859 | Biosynth [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 4. researchgate.net [researchgate.net]

- 5. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. セロトニンの合成と代謝 [sigmaaldrich.com]

- 7. news-medical.net [news-medical.net]

- 8. Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kynurenine pathway - Wikipedia [en.wikipedia.org]

- 10. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The kynurenine pathway of tryptophan metabolism: a neglected therapeutic target of COVID-19 pathophysiology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nutritional Therapy to Modulate Tryptophan Metabolism and Aryl Hydrocarbon-Receptor Signaling Activation in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tryptophan (Trp) modulates gut homeostasis via aryl hydrocarbon receptor (AhR) - PubMed [pubmed.ncbi.nlm.nih.gov]

D,L-Homotryptophan in Neuronal Cells: A Mechanistic Guide and Research Framework

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D,L-Homotryptophan, a racemic synthetic analog of the essential amino acid L-tryptophan, represents a chemical entity of interest for neuronal research due to its structural similarity to the precursor of serotonin. However, its specific mechanism of action in neuronal cells is not well-elucidated in publicly available literature. This guide provides a comprehensive framework for investigating this compound by exploring its potential mechanisms based on the established pharmacology of the canonical serotonergic pathway and related tryptophan analogs. We will delve into hypothesized interactions with key enzymes such as Tryptophan Hydroxylase (TPH) and Aromatic L-amino Acid Decarboxylase (AADC), as well as potential direct effects on serotonin receptors. This document serves as both a summary of foundational principles and a practical roadmap, offering detailed experimental protocols to systematically characterize the neuropharmacological profile of this compound.

Part 1: The Canonical Serotonergic Pathway: A Foundation for Investigation

To understand the potential actions of this compound, one must first grasp the endogenous pathway it is likely to interact with. The synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) from L-tryptophan is a two-step enzymatic process that is fundamental to neuronal function, regulating mood, sleep, and cognition.[1][2][3]

-

Tryptophan Hydroxylation: The pathway begins when L-tryptophan is hydroxylated at the 5-position of its indole ring by the enzyme Tryptophan Hydroxylase (TPH).[2][4][5] This reaction is the rate-limiting step in serotonin synthesis and requires molecular oxygen, ferrous iron (Fe²⁺), and tetrahydrobiopterin (BH4) as a cofactor.[4][5] There are two main isoforms of this enzyme: TPH1, found primarily in peripheral tissues, and TPH2, which is the predominant form in the central nervous system.[5]

-

Decarboxylation to Serotonin: The resulting intermediate, 5-hydroxy-L-tryptophan (5-HTP), is then rapidly converted to serotonin by the enzyme Aromatic L-amino Acid Decarboxylase (AADC), also known as DOPA decarboxylase.[6][7][8] This enzyme requires pyridoxal 5'-phosphate (PLP), a form of vitamin B6, as a cofactor.[8] AADC is not specific to the serotonin pathway and is also involved in the synthesis of dopamine from L-DOPA.[6][7]

The availability of L-tryptophan in the brain is a critical factor influencing the rate of serotonin synthesis.[9][10]

Figure 1: The canonical pathway for serotonin synthesis.

Part 2: this compound - A Structural Perspective

This compound is a homolog of tryptophan, meaning it contains an additional methylene group (-CH2-) in its side chain, extending the distance between the indole ring and the alpha-amino acid moiety. As a "D,L" mixture, it contains an equal amount of both the D- and L-stereoisomers. This is a critical point, as biological systems, particularly enzymes, often exhibit a high degree of stereospecificity. For instance, N-acetyl-l-tryptophan has been shown to be neuroprotective in models of amyotrophic lateral sclerosis, while its D-isomer has no effect.[11] It is plausible that only the L-isomer of homotryptophan would be recognized by the enzymes of the serotonergic pathway.

Part 3: Hypothesized Mechanisms of Action & Experimental Validation

Given the structural similarity to L-tryptophan, we can formulate several testable hypotheses for the mechanism of action of this compound in neuronal cells. For each hypothesis, a detailed experimental protocol is proposed.

Hypothesis 1: this compound as a Substrate for the Serotonergic Pathway

The most direct hypothesis is that L-homotryptophan acts as a substrate for TPH and AADC, leading to the synthesis of a novel amine, homotryptamine (α-ethyltryptamine), and its subsequent metabolite, 5-hydroxyhomotryptamine. Tryptophan analogs can indeed be processed by these enzymes.[12]

Figure 2: Hypothesized metabolic pathway for L-Homotryptophan.

Experimental Protocol: In Vitro Enzyme Kinetics Assay

Objective: To determine if L-Homotryptophan is a substrate for Tryptophan Hydroxylase (TPH2) and Aromatic L-amino Acid Decarboxylase (AADC).

Methodology:

-

Enzyme Source: Obtain recombinant human TPH2 and AADC enzymes.

-

TPH2 Assay:

-

Prepare a reaction mixture containing TPH2, its cofactor tetrahydrobiopterin (BH4), and varying concentrations of L-Homotryptophan (and L-Tryptophan as a positive control).

-

Incubate at 37°C for a specified time.

-

Terminate the reaction and analyze the supernatant for the production of 5-hydroxy-L-homotryptophan using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Mass Spectrometry (LC-MS).

-

-

AADC Assay:

-

Prepare a reaction mixture containing AADC, its cofactor pyridoxal 5'-phosphate (PLP), and varying concentrations of the product from the TPH2 assay (or chemically synthesized 5-hydroxy-L-homotryptophan). Use 5-HTP as a positive control.

-

Incubate at 37°C.

-

Analyze for the production of 5-hydroxyhomotryptamine via HPLC-ED or LC-MS.

-

-

Data Analysis: Determine kinetic parameters (Km and Vmax) for L-Homotryptophan and its hydroxylated product in comparison to the natural substrates.

Expected Outcome: This experiment will quantitatively determine if L-Homotryptophan and its intermediate can be processed by the core enzymes of the serotonin pathway.

Hypothesis 2: this compound as a Competitive Inhibitor

An alternative possibility is that one or both isomers of homotryptophan bind to the active site of TPH or AADC but are not efficiently processed.[13] This would make them competitive inhibitors, reducing the synthesis of endogenous serotonin. TPH inhibitors like fenclonine are known to have significant physiological effects.[4]

References

- 1. news-medical.net [news-medical.net]

- 2. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 3. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. grokipedia.com [grokipedia.com]

- 7. oxfordreference.com [oxfordreference.com]

- 8. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]

- 9. Tryptophan - Wikipedia [en.wikipedia.org]

- 10. Tryptophan: the key to boosting brain serotonin synthesis in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Metabolic Fate of D,L-Homotryptophan In Vivo

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vivo metabolic fate of D,L-homotryptophan. Given the limited direct literature on this specific analogue, this document outlines a robust, hypothesis-driven approach grounded in the well-established principles of tryptophan metabolism and state-of-the-art analytical techniques.

Introduction: The Scientific Rationale

Tryptophan, an essential amino acid, is a cornerstone for several critical physiological processes. Beyond its role in protein synthesis, it is the precursor to the neurotransmitter serotonin, the neurohormone melatonin, and a cascade of bioactive metabolites via the kynurenine pathway.[1][2][3] The intricate balance of these pathways is crucial for neurological function, immunity, and homeostasis.[4] Introducing structural analogues like this compound—which possesses an additional methylene group in its side chain—presents a unique opportunity to probe the specificity of the enzymatic machinery governing tryptophan's fate and to potentially develop novel therapeutic agents.[5]

The central challenge in studying this compound lies in its non-natural structure. Will it be a substrate for the key enzymes of tryptophan metabolism, such as tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO)?[6] Or will its altered side chain lead to novel metabolic pathways? This guide provides the experimental blueprint to answer these questions.

Postulated Metabolic Pathways of this compound

Based on the known metabolic routes of L-tryptophan, we can formulate several hypotheses regarding the in vivo fate of this compound.[7][8] These hypotheses will form the basis of our experimental design and analytical approach.

-

Hypothesis 1: Kynurenine-like Pathway. The indole ring of homotryptophan may be cleaved by TDO or IDO, initiating a pathway analogous to the kynurenine pathway. This would lead to the formation of N-formyl-homokynurenine and subsequently homokynurenine.

-

Hypothesis 2: Serotonin-like Pathway. Homotryptophan could be hydroxylated by tryptophan hydroxylase (TPH) to form 5-hydroxy-homotryptophan, the precursor to a novel serotonin analogue.[1]

-

Hypothesis 3: Microbial Metabolism. The gut microbiota could metabolize homotryptophan into various indole derivatives, similar to how they process tryptophan.[8]

-

Hypothesis 4: Alternative Catabolism. The extended side chain of homotryptophan might be a target for beta-oxidation or other forms of degradation not typical for tryptophan.

-

Hypothesis 5: Chirality-Specific Metabolism. The D- and L-enantiomers of homotryptophan may be metabolized differently, as is the case for D- and L-tryptophan.[9]

The following diagram illustrates these potential metabolic pathways:

Caption: Hypothetical metabolic pathways for this compound.

In Vivo Experimental Design: A Step-by-Step Protocol

The following protocol outlines a comprehensive in vivo study using a rodent model (e.g., mouse or rat) to elucidate the metabolic fate of this compound. This design incorporates best practices for pharmacokinetic and metabolic studies to ensure data integrity and reproducibility.[10][11]

Animal Model and Husbandry

-

Species: Male Sprague-Dawley rats (8-10 weeks old) are a suitable initial model due to their well-characterized metabolism.

-

Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water for at least one week before the experiment.[12]

-

Group Size: A minimum of 5 animals per group is recommended to achieve statistical power.

Dosing and Administration

-

Test Article: this compound, synthesized to a purity of >95%.[13]

-

Vehicle: A sterile, aqueous solution (e.g., 0.9% saline) suitable for the chosen route of administration.

-

Dose Levels: A dose-ranging study is recommended. A suggested starting point is a low, medium, and high dose (e.g., 10, 50, and 200 mg/kg).

-

Route of Administration: Oral gavage (PO) and intravenous (IV) administration should be performed in separate groups to assess both absorption and systemic metabolism.

Experimental Workflow

The following diagram illustrates the overall experimental workflow:

Caption: Overview of the in vivo experimental workflow.

Detailed Protocols

Protocol 1: Sample Collection

-

Blood: Collect blood (approx. 200 µL) via tail vein or saphenous vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[12]

-

Plasma Preparation: Immediately transfer blood to EDTA-coated tubes, keep on ice, and centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C.[12]

-

Urine: House a separate cohort of animals in metabolic cages for 24 hours post-dose to collect urine. Record the total volume and store aliquots at -80°C.

-

Tissue Harvesting: At the 24-hour time point, euthanize the animals via an approved method. Rapidly dissect tissues of interest (liver, kidney, brain, intestine) and snap-freeze in liquid nitrogen. Store at -80°C.[12]

Protocol 2: Sample Preparation for LC-MS/MS Analysis

-

Plasma/Urine: Thaw samples on ice. For every 50 µL of plasma or urine, add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated tryptophan) to precipitate proteins.[9]

-

Tissue: Homogenize frozen tissue (20-50 mg) in a suitable solvent (e.g., 80% methanol).

-

Centrifugation: Vortex all samples vigorously and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.[12]

Analytical Strategy: Metabolite Identification and Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for identifying and quantifying metabolites in complex biological matrices.[14][15]

HPLC-MS/MS Method Development

-

Chromatography: A reverse-phase C18 column is a good starting point for separating this compound and its potential metabolites. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, will likely provide good peak shapes and separation.

-

Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements, which is crucial for determining the elemental composition of unknown metabolites.

-

Metabolite Hunting: In the initial discovery phase, use data-dependent acquisition (DDA) or data-independent acquisition (DIA) to fragment all detectable ions and build a comprehensive picture of the metabolome. Look for mass shifts corresponding to common metabolic transformations (e.g., +16 for hydroxylation, +14 for methylation, -28 for decarboxylation).

Data Presentation

Organize quantitative data into clear tables to facilitate comparison between different dose groups, time points, and matrices.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound

| Parameter | 10 mg/kg PO | 50 mg/kg PO | 200 mg/kg PO | 10 mg/kg IV |

| Cmax (µg/mL) | ||||

| Tmax (h) | ||||

| AUC (µg*h/mL) | ||||

| Bioavailability (%) |

Table 2: Relative Abundance of a Hypothetical Metabolite (e.g., Homokynurenine) in Plasma

| Time Point (h) | 10 mg/kg PO | 50 mg/kg PO | 200 mg/kg PO |

| 0.5 | |||

| 1 | |||

| 2 | |||

| 4 | |||

| 8 | |||

| 24 |

Conclusion: Synthesizing the Data

The successful execution of this comprehensive guide will provide a detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound. By identifying the major metabolites and their pharmacokinetic profiles, researchers can gain critical insights into how this analogue interacts with the body's metabolic machinery. This knowledge is paramount for any future development of homotryptophan-based compounds as therapeutic agents, ensuring a solid foundation of scientific integrity and mechanistic understanding.

References

- 1. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 2. HMTTryptophan Metabolism | HMT [en.humanmetabolome.com]

- 3. Tryptophan - Wikipedia [en.wikipedia.org]

- 4. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 5. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tryptophan-Catabolizing Enzymes – Party of Three - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The tryptophan metabolic pathway of the microbiome and host cells in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Practical Considerations for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fda.gov [fda.gov]

- 12. benchchem.com [benchchem.com]

- 13. Peptide synthesis form - ProteoGenix [proteogenix.science]

- 14. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

D,L-Homotryptophan as a Precursor in Secondary Metabolite Synthesis: An In-depth Technical Guide

Introduction: Expanding the Chemical Diversity of Natural Products with Non-Proteinogenic Amino Acids

Nature's biosynthetic machinery has long been a source of inspiration for the development of novel therapeutics. Secondary metabolites, in particular, represent a rich reservoir of complex and biologically active molecules. The structural diversity of these compounds is often achieved through the incorporation of non-proteinogenic amino acids (NpAAs), which are amino acids not found in the canonical set of 20 protein-building blocks.[1][2] D,L-homotryptophan, an analog of L-tryptophan with an additional methylene group in its side chain, represents a tantalizing precursor for the generation of novel secondary metabolites with potentially unique pharmacological properties.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and methodologies for utilizing this compound as a precursor in secondary metabolite synthesis. We will delve into the enzymatic logic of NpAA incorporation, with a focus on non-ribosomal peptide synthetases (NRPSs), and provide a framework for the design and execution of precursor feeding studies. While direct, naturally occurring examples of homotryptophan-derived secondary metabolites are not extensively documented, this guide will leverage well-characterized biosynthetic pathways of tryptophan-derived natural products to provide a predictive and practical framework for future research in this exciting area.

The Gateway to Incorporation: Non-Ribosomal Peptide Synthetases (NRPSs)

The primary route for the incorporation of NpAAs like homotryptophan into secondary metabolites is through the action of Non-Ribosomal Peptide Synthetases (NRPSs).[3][4] These mega-enzymes are modular assembly lines that synthesize peptides in a ribosome-independent manner.[5] Understanding the structure and function of NRPSs is paramount to predicting and engineering the incorporation of this compound.

An NRPS module is typically responsible for the incorporation of a single amino acid and is composed of several domains, each with a specific catalytic function.[6] The key domains relevant to the selection and incorporation of homotryptophan are:

-

Adenylation (A) Domain: This domain acts as the "gatekeeper," selecting and activating a specific amino acid substrate via adenylation at the expense of ATP.[1][7] The specificity of the A-domain is determined by a "non-ribosomal code" of key amino acid residues lining the substrate-binding pocket.[2]

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: The activated amino acid is then transferred to the phosphopantetheinyl arm of the T-domain, tethering it as a thioester.

-

Condensation (C) Domain: This domain catalyzes the formation of a peptide bond between the aminoacyl-S-PCP of its own module and the peptidyl-S-PCP of the preceding module.[8]

-

Epimerization (E) Domain: When present, this domain can convert an L-amino acid into its D-epimer, adding to the stereochemical diversity of the final product.[9]

The substrate promiscuity of certain A-domains is the key to incorporating NpAAs like homotryptophan. By introducing this compound into a culture of a microorganism that produces an NRPS-derived secondary metabolite, it is possible that a native A-domain will recognize and activate homotryptophan, leading to its incorporation into the final product.

Case Study Analogs: Learning from Tryptophan-Derived Natural Products

While the direct incorporation of this compound is a frontier of research, we can draw valuable insights from the biosynthesis of well-known tryptophan-derived secondary metabolites.

Indolmycin: A Model for Precursor-Directed Biosynthesis

Indolmycin is an antibiotic produced by Streptomyces griseus that is a structural analog of tryptophan and acts by inhibiting tryptophanyl-tRNA synthetase.[10][11] Its biosynthesis involves the modification of an indole-3-pyruvate precursor, which is derived from tryptophan.[12] Importantly, studies have shown that feeding tryptophan analogs to S. griseus cultures can lead to the production of novel indolmycin derivatives.[12][13] This process, known as "precursor-directed biosynthesis," provides a strong rationale for the potential to generate homotryptophan-containing indolmycin analogs.

Phomopsin A: A Complex Peptide with Tryptophan-Derived Moieties

Phomopsin A is a mycotoxin produced by the fungus Diaporthe toxica and is responsible for the disease lupinosis in livestock.[3] While early studies suggested that tryptophan was not a direct precursor, more recent investigations have revealed a ribosomal biosynthetic pathway for phomopsins.[14][15][16] The complex structure of phomopsin A, which includes modified amino acids, highlights the diverse enzymatic machinery that can act on tryptophan-related precursors.[17]

Experimental Workflow: A Guide to Precursor Feeding Studies

The following section outlines a detailed, step-by-step workflow for conducting precursor feeding studies with this compound.

Part 1: Preparation

1. Selection of Producer Organism:

-

Rationale: The choice of organism is critical. Ideal candidates are known producers of secondary metabolites derived from tryptophan or other aromatic amino acids, particularly those synthesized by NRPSs.

-

Examples: Streptomyces species, Aspergillus species, and other fungi known for their prolific secondary metabolism.

2. Synthesis of Isotopically Labeled this compound:

-

Causality: The use of isotopically labeled precursors (e.g., ¹³C, ¹⁵N, or ²H) is essential for unambiguously tracing the incorporation of homotryptophan into the target metabolite and distinguishing it from endogenous compounds.[18][19][20]

-

Protocol:

- The synthesis of carboxyl-¹³C-labeled tryptophan from hydantoin containing isotopic carbon can be adapted for homotryptophan.[21]

- Alternatively, commercially available labeled precursors can be utilized if available.

- Confirm the chemical identity and isotopic enrichment of the synthesized homotryptophan using NMR and mass spectrometry.

Part 2: Experimental Execution

3. Culturing the Producer Organism:

-

Protocol:

- Grow the selected microorganism in a suitable liquid medium optimized for secondary metabolite production.

- Monitor growth (e.g., by measuring optical density or mycelial dry weight).

4. Administration of Labeled this compound:

-

Timing is Key: Introduce the labeled precursor at the onset of the stationary phase of growth, when secondary metabolism is typically induced.

-

Concentration: The optimal concentration of the fed precursor needs to be determined empirically. A starting point could be in the range of 0.1 to 1 mM. High concentrations can be toxic to the organism.

-

Control: A parallel culture without the addition of labeled homotryptophan should be run as a negative control.

5. Incubation:

-

Continue the incubation for a period sufficient for the production and accumulation of the target secondary metabolite (typically 24-72 hours after precursor addition).

6. Harvest and Extraction of Metabolites:

-

Protocol:

- Separate the biomass (cells or mycelia) from the culture broth by centrifugation or filtration.

- Extract the metabolites from both the biomass and the supernatant using an appropriate organic solvent (e.g., ethyl acetate, methanol, or a mixture thereof). The choice of solvent will depend on the polarity of the expected metabolite.

- Combine the extracts and evaporate the solvent under reduced pressure.

Part 3: Analysis

7. High-Performance Liquid Chromatography (HPLC) Separation:

-

Purpose: To separate the complex mixture of extracted metabolites and isolate potential homotryptophan-containing compounds.[22]

-

Methodology:

- Dissolve the crude extract in a suitable solvent (e.g., methanol).

- Use a reversed-phase C18 column with a gradient elution of water and acetonitrile, both typically containing 0.1% formic acid.

- Monitor the elution profile using a photodiode array (PDA) detector to detect the characteristic UV absorbance of the indole chromophore.[22]

8. Mass Spectrometry (MS) Analysis:

-

The Decisive Step: MS and tandem MS (MS/MS) are the primary tools for identifying the incorporation of the labeled precursor.[23][24]

-

Procedure:

- Couple the HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

- Look for a mass peak corresponding to the expected mass of the target metabolite with the incorporated homotryptophan. The mass shift will depend on the isotopic label used.

- Perform MS/MS fragmentation on the candidate ion. The fragmentation pattern should be consistent with the proposed structure of the homotryptophan-containing metabolite.

9. Nuclear Magnetic Resonance (NMR) Spectroscopy (Optional but Recommended):

-

For Unambiguous Structure Elucidation: If a sufficient quantity of the novel metabolite can be isolated and purified, NMR spectroscopy (¹H, ¹³C, and 2D-NMR) is the gold standard for determining its complete chemical structure.

Data Presentation and Interpretation

Table 1: Expected Mass Shifts for Isotopically Labeled Homotryptophan Incorporation

| Isotopic Label | Precursor | Expected Mass Shift (Da) |

| ¹³C₁ | [carboxyl-¹³C]-D,L-Homotryptophan | +1.00335 |

| ¹⁵N₁ | [α-¹⁵N]-D,L-Homotryptophan | +0.99703 |

| ²H₅ | [indole-d₅]-D,L-Homotryptophan | +5.03145 |

Stereoselectivity: The D- vs. L-Homotryptophan Dilemma

A crucial aspect to consider is the stereoselectivity of the NRPS A-domain.[9] Since a racemic mixture of this compound is often used in feeding studies, it is important to determine which stereoisomer is preferentially incorporated.

-

Chiral Chromatography: The most direct way to address this is to use chiral HPLC to separate the D- and L-isomers of homotryptophan and feed them in separate experiments.

-

Epimerase Domains: The presence of an E-domain in the NRPS module following the A-domain that incorporates homotryptophan could lead to the incorporation of the D-isomer even if the A-domain initially selects for the L-isomer.[9]

Conclusion and Future Outlook

The use of this compound as a precursor in secondary metabolite synthesis holds immense potential for the discovery of novel bioactive compounds. While direct natural pathways are yet to be fully elucidated, the principles of precursor-directed biosynthesis and the promiscuity of NRPS enzymes provide a solid foundation for exploration. The methodologies outlined in this guide, from the design of feeding studies to the sophisticated analytical techniques for product identification, offer a clear roadmap for researchers to venture into this exciting field. Future work in this area will likely involve the engineering of NRPS A-domains to specifically recognize and incorporate homotryptophan, further expanding the toolkit for generating novel natural product analogs.

References

- 1. Structural, biochemical and bioinformatic analyses of nonribosomal peptide synthetase adenylation domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization and Engineering of the Adenylation Domain of a NRPS-Like Protein: A Potential Biocatalyst for Aldehyde Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and characterization of ¹⁵N₆-labeled phomopsin A, a lupin associated mycotoxin produced by Diaporthe toxica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Non-ribosomal peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nonribosomal peptide synthetases: structures and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The many faces and important roles of protein–protein interactions during non-ribosomal peptide synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. Structural, biochemical and bioinformatic analyses of nonribosomal peptide synthetase adenylation domains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structures of a non-ribosomal peptide synthetase condensation domain suggest the basis of substrate selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Complete Stereoinversion of l-Tryptophan by a Fungal Single-Module Nonribosomal Peptide Synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective Inhibition of Bacterial Tryptophanyl-tRNA Synthetases by Indolmycin Is Mechanism-based - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vitro reconstitution of indolmycin biosynthesis reveals the molecular basis of oxazolinone assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Directed biosynthesis of new indolmycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biosynthesis of radiolabeled phomopsin by Phomopsis leptostromiformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biosynthetic investigation of phomopsins reveals a widespread pathway for ribosomal natural products in Ascomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biosynthetic Studies of Phomopsins Unveil Posttranslational Installation of Dehydroamino Acids by UstYa Family Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biosynthesis of radiolabeled phomopsin by Phomopsis leptostromiformis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assessment of Peripheral Serotonin Synthesis Using Stable Isotope-Labeled Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Stable Isotope Labeling, in Vivo, of d- and l-Tryptophan Pools in Lemna gibba and the Low Incorporation of Label into Indole-3-Acetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Efficient isotopic tryptophan labeling of membrane proteins by an indole controlled process conduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of carboxyl-labeled tryptophan from hydantoin containing isotopic carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Identification of peptides containing tryptophan, tyrosine, and phenylalanine using photodiode-array spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Selective enrichment of tryptophan-containing peptides from protein digests employing a reversible derivatization with malondialdehyde and solid-phase capture on hydrazide beads - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Architect: A Technical Guide to the Role of D,L-Homotryptophan in Modulating Protein Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise architecture of a protein dictates its function. The introduction of non-canonical amino acids offers a powerful tool to rationally modulate this architecture for therapeutic and research purposes. This guide delves into the nuanced world of D,L-homotryptophan, a tantalizing analog of tryptophan with a single methylene group extension in its side chain. We will explore its fundamental properties, the methodologies for its incorporation into polypeptide chains, and its profound, yet underexplored, impact on protein structure, stability, and dynamics. This document serves as a deep-dive for scientists seeking to leverage the unique characteristics of homotryptophan in protein engineering and drug discovery, providing both a theoretical framework and practical insights into its application.

Introduction: Beyond the Canonical 20 Amino Acids

The central dogma of molecular biology outlines the flow of genetic information from DNA to RNA to protein. This elegant process primarily utilizes a canonical set of 20 amino acids as the fundamental building blocks of proteins. However, the field of chemical biology has ushered in an era of expanded genetic codes, enabling the site-specific incorporation of non-canonical amino acids (ncAAs) with novel chemical functionalities. This powerful technique provides an unprecedented opportunity to dissect and engineer protein function with surgical precision.

The rationale for incorporating ncAAs is multifaceted:

-

Probing Structure and Function: Introducing fluorescent, photo-crosslinking, or isotopically labeled ncAAs can provide unique spectroscopic handles to study protein conformation, dynamics, and interactions in real-time.

-

Enhancing Stability: Strategic placement of ncAAs can introduce new non-covalent interactions, such as hydrogen bonds or hydrophobic contacts, leading to increased thermal and chemical stability.

-

Modulating Activity: The introduction of novel side chains can alter enzyme kinetics, receptor binding affinity, and protein-protein interactions.

-

Therapeutic Applications: Engineering proteins with enhanced stability, novel binding specificities, or the ability to carry payloads has significant implications for drug development.

This guide focuses on a particularly intriguing ncAA: this compound. As an analog of tryptophan, it possesses the intrinsic fluorescent properties of the indole ring, but with an extended side chain that can introduce subtle yet significant perturbations to local protein structure.

The Protagonist: Unveiling this compound

This compound, chemically known as α-amino-1H-indole-3-butanoic acid, is a homolog of tryptophan with an additional methylene group in its side chain. This seemingly minor modification has profound implications for its steric and electronic properties.

Chemical and Physical Properties

A comprehensive understanding of this compound's properties is essential for its effective application.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [1][2][3] |

| Molecular Weight | 218.25 g/mol | [1][2][3] |

| Appearance | Off-white solid | [1] |

| Melting Point | ~308 °C (with decomposition) | [1][4] |

| Synonyms | α-amino-γ-(3-indole)-butyric acid | [1][5] |

The presence of a chiral α-carbon means that homotryptophan exists as two stereoisomers: D-homotryptophan and L-homotryptophan. The racemic mixture, this compound, is often used in chemical synthesis.

The Significance of the Homologation

The additional methylene group in the side chain of homotryptophan compared to tryptophan introduces several key differences:

-

Increased Hydrophobicity: The longer alkyl chain contributes to a greater hydrophobic character, which can influence its partitioning within the protein core or at interfaces.

-

Enhanced Flexibility: The extended side chain possesses more rotational degrees of freedom, potentially allowing it to explore a wider conformational space.

-

Altered Spatial Disposition of the Indole Ring: The indole moiety is displaced further from the polypeptide backbone, which can alter its interactions with neighboring residues and solvent molecules.

These subtle yet significant changes are the basis for homotryptophan's potential to modulate protein structure and function in unique ways.

Incorporation of this compound into Polypeptides

The site-specific or global incorporation of this compound into a protein of interest is a critical first step. Both chemical and biological methods can be envisioned for this purpose, each with its own advantages and limitations.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a powerful and versatile technique for the chemical synthesis of peptides and small proteins. The incorporation of this compound via SPPS follows the standard principles of this methodology.

Workflow for SPPS Incorporation of this compound:

Caption: General workflow for solid-phase peptide synthesis incorporating this compound.

Experimental Protocol: Fmoc-SPPS of a Homotryptophan-Containing Peptide

-

Resin Swelling: Swell the appropriate solid support (e.g., Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Amino Acid Coupling:

-

Pre-activate a solution of Fmoc-D,L-Homotryptophan-OH with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final coupling step, deprotect the N-terminal Fmoc group. Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, then purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the peptide by mass spectrometry.

Causality in Protocol Design: The choice of coupling reagents and scavengers in the cleavage cocktail is critical, especially for tryptophan and its analogs, to prevent modification of the indole ring by reactive species generated during acidolysis.

Biosynthetic Incorporation: The Promise and the Challenge

The in vivo incorporation of this compound presents a more complex challenge. Standard protein biosynthesis machinery is highly specific for the 20 canonical amino acids. However, techniques such as genetic code expansion offer a potential route.

Conceptual Workflow for Biosynthetic Incorporation:

Caption: Conceptual workflow for the biosynthetic incorporation of this compound.

To date, the successful development of an orthogonal aminoacyl-tRNA synthetase/tRNA pair specifically for this compound has not been extensively reported in the literature. However, the successful incorporation of other tryptophan analogs, such as 5-hydroxytryptophan, provides a proof-of-concept for this approach. The key challenge lies in engineering a synthetase that can recognize and activate homotryptophan while discriminating against the native tryptophan.

The Structural Impact of Homotryptophan Incorporation

The introduction of this compound into a protein is hypothesized to induce localized structural perturbations that can have cascading effects on the overall protein fold, stability, and dynamics.

Probing Local Conformation: Insights from Peptide Studies

While data on homotryptophan-containing proteins is scarce, studies on peptides incorporating this analog can provide valuable insights into its intrinsic conformational preferences. The extended and more flexible side chain of homotryptophan may lead to:

-

Altered Side-Chain Packing: The bulkier side chain may disrupt native packing interactions in the hydrophobic core, potentially creating cavities or inducing compensatory conformational changes in neighboring residues.

-

Modified Secondary Structure Propensities: As a γ-amino acid, homotryptophan could influence the local backbone conformation, potentially favoring or disfavoring specific secondary structures like α-helices or β-sheets in its vicinity.

-

Differential Interactions of D- and L-Enantiomers: The stereochemistry at the α-carbon will dictate the spatial orientation of the side chain relative to the backbone. The incorporation of a D-amino acid is known to be a strong disruptor of canonical secondary structures and can induce turns or kinks in the polypeptide chain.

Impact on Protein Stability and Folding

The thermodynamic stability of a protein is a delicate balance of favorable and unfavorable interactions. The incorporation of this compound can influence this balance in several ways:

-

Hydrophobic Effect: The increased hydrophobicity of the homotryptophan side chain could, in principle, enhance the driving force for folding if it is buried in the protein core. However, the energetic cost of creating a larger cavity to accommodate it may offset this benefit.

-

Steric Clashes: If incorporated into a tightly packed region, the larger side chain could introduce steric clashes, destabilizing the native state.

-

Solvent Exposure: If located on the protein surface, the extended hydrophobic side chain might be energetically unfavorable and could promote aggregation.

Analytical Techniques for Structural Characterization

A suite of biophysical techniques is essential to characterize the structural consequences of this compound incorporation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of proteins in solution. The observation of Nuclear Overhauser Effects (NOEs) between the homotryptophan side chain protons and other protons in the protein can provide precise distance restraints to define its orientation and interactions.

-

X-ray Crystallography: If the homotryptophan-containing protein can be crystallized, X-ray diffraction can provide a high-resolution atomic model of its structure, revealing the precise conformational changes induced by the analog.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the secondary structure content of a protein. Changes in the CD spectrum upon homotryptophan incorporation can indicate alterations in the α-helical or β-sheet content.

Homotryptophan as a Fluorescent Probe: Shedding Light on Protein Dynamics

The indole ring of tryptophan is a natural fluorophore, and its fluorescence properties are exquisitely sensitive to its local environment. Homotryptophan retains this valuable characteristic, making it a potential intrinsic fluorescent probe to study protein structure and dynamics.

Principles of Tryptophan Fluorescence

The fluorescence of the indole moiety is characterized by its quantum yield (the efficiency of fluorescence emission) and its emission maximum (the wavelength of maximum fluorescence intensity). These parameters are highly dependent on the polarity of the surrounding environment.

-

In a nonpolar (hydrophobic) environment , such as the protein core, the quantum yield is typically high, and the emission maximum is blue-shifted (at a shorter wavelength).

-

In a polar (hydrophilic) environment , exposed to the aqueous solvent, the quantum yield is lower, and the emission maximum is red-shifted (at a longer wavelength).

Homotryptophan: A Spatially Displaced Reporter

The extended side chain of homotryptophan positions the fluorescent indole ring further away from the polypeptide backbone compared to native tryptophan. This has several potential advantages:

-

Probing Different Microenvironments: Homotryptophan can report on the local environment at a greater distance from the backbone, potentially providing information about regions of the protein inaccessible to a native tryptophan probe.

-

Minimizing Quenching: The increased distance from the backbone may reduce quenching of the indole fluorescence by backbone amide groups or other nearby quenching moieties.

Hypothetical Fluorescence Properties of Homotryptophan vs. Tryptophan:

| Parameter | Tryptophan | Homotryptophan (Hypothetical) | Rationale for Hypothesis |

| Quantum Yield (in water) | ~0.13 | Potentially higher | Increased distance from quenching backbone amides. |

| Emission Maximum Shift | Sensitive to local polarity | Similarly sensitive | The indole fluorophore is the same. |

| Fluorescence Lifetime | Environment-dependent | Potentially longer | Reduced quenching could lead to a longer excited state lifetime. |

It is crucial to note that the specific fluorescence properties of this compound have not been extensively characterized in the literature, and the values in the table are hypothetical. Experimental determination of these parameters is a critical area for future research.

Experimental Workflows for Fluorescence Studies

Workflow for Characterizing Protein Conformational Changes using Homotryptophan Fluorescence:

Caption: Experimental workflow for using homotryptophan fluorescence to monitor protein conformational changes.

Future Directions and Applications

The exploration of this compound's role in protein structure is still in its nascent stages. The foundational knowledge presented in this guide paves the way for numerous exciting avenues of research and application.

-

Systematic Structure-Function Studies: A systematic investigation of how homotryptophan incorporation at various positions (e.g., in the hydrophobic core, at the protein surface, at protein-protein interfaces) affects protein stability and function is needed.

-

Elucidating the Role of Stereochemistry: The separate synthesis and incorporation of D- and L-homotryptophan will be crucial to dissect the distinct structural consequences of each enantiomer.

-

Development of Novel Biosensors: The unique fluorescent properties of homotryptophan could be harnessed to develop sensitive biosensors for detecting ligand binding or protein conformational changes.

-

Engineering Therapeutic Proteins: The potential for homotryptophan to enhance protein stability or modulate binding affinity could be exploited in the design of next-generation protein therapeutics with improved pharmacological properties.

Conclusion

This compound represents a subtle yet powerful tool in the arsenal of the protein engineer and drug developer. Its extended side chain and intrinsic fluorescence offer a unique combination of properties to probe and manipulate protein structure and function. While much of its potential remains to be unlocked through further research, this guide provides a comprehensive framework for understanding its fundamental characteristics and a roadmap for its future application. As our ability to rationally design and engineer proteins with novel properties continues to advance, the "unseen architect," this compound, is poised to play an increasingly important role in shaping the future of biotechnology and medicine.

References

- 1. Crystallographic characterization of tryptophan-containing peptide 3(10)-helices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective incorporation of 5-hydroxytryptophan into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. edinst.com [edinst.com]

- 4. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]

- 5. bmse000050 L-Tryptophan at BMRB [bmrb.io]

A Technical Guide to the Discovery and Validation of Novel Biological Targets for D,L-Homotryptophan

Foreword: Charting the Unexplored Biological Space of a Tryptophan Analog

D,L-Homotryptophan, a non-canonical amino acid, represents a fascinating molecular probe. As an analog of L-tryptophan—a cornerstone of protein synthesis and the precursor to critical signaling molecules like serotonin and kynurenine—it holds the potential to interact with and modulate fundamental biological pathways.[1][2] The established roles of tryptophan metabolites in neurobiology, immunology, and oncology provide a compelling rationale for investigating how an additional methylene group in the homotryptophan backbone alters these interactions.[3][4]

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a dynamic, multi-pronged strategy for the de-novo identification and validation of this compound's biological targets. We will proceed from broad, hypothesis-generating techniques to direct protein-ligand interaction assays, and finally to rigorous in-cell validation and functional pathway deconvolution. Each step is designed not merely as a procedure, but as a logical progression, with inherent controls and validation checkpoints to ensure scientific integrity.

The overarching discovery workflow is conceptualized as a four-stage funnel, designed to progressively refine a list of potential targets into high-confidence, functionally validated candidates.

Caption: A multi-stage workflow for target identification.

Part 1: Foundational Strategies & Hypothesis Generation

Expertise & Experience: A successful target identification campaign begins not with a complex screen, but with informed hypothesis generation. Before committing to resource-intensive proteomics, we leverage computational and metabolomic approaches to build a foundational understanding of this compound's likely biological interactions. This initial phase is critical for prioritizing subsequent experiments and interpreting their results.

In Silico Target Prediction

Causality: The three-dimensional structure of a small molecule dictates its potential binding partners. By computationally "docking" the structure of D- and L-homotryptophan against vast libraries of known protein structures, we can predict binding affinities and identify a preliminary list of candidate targets. This approach is powerful for rapidly screening the known proteome for proteins that possess sterically and electrostatically favorable binding pockets.

Protocol: Conceptual Workflow for Molecular Docking

-

Ligand Preparation: Obtain or model the 3D structures of D- and L-homotryptophan. Energy-minimize the structures to achieve stable conformations.

-

Target Database Selection: Select a relevant protein structure database (e.g., PDB) or a curated subset of proteins known to interact with tryptophan or its metabolites (e.g., enzymes in the kynurenine pathway, serotonin receptors).

-

Docking Simulation: Utilize docking software (e.g., AutoDock, Schrödinger's Glide) to systematically place the ligand into the binding sites of the target proteins.

-

Scoring and Ranking: Score each pose based on a function that estimates binding free energy. Rank the protein targets based on their best scores.

-

Hit Analysis: Manually inspect the top-ranked poses to ensure that the predicted interactions are chemically sensible.

Trustworthiness: It is crucial to recognize that in silico hits are predictions, not proof. They serve to generate hypotheses that must be validated experimentally. The primary value lies in identifying potential target classes and prioritizing proteins for subsequent direct-binding assays.

Metabolic Profiling via LC-MS/MS

Causality: As a tryptophan analog, this compound may be a substrate for the same enzymes that metabolize native tryptophan.[5] Identifying novel metabolites of homotryptophan within a biological system provides direct evidence of its engagement with specific metabolic pathways and points toward the enzymes responsible.

Protocol: Untargeted Metabolomics for Metabolite Discovery

-

Cell Culture: Culture a relevant cell line (e.g., hepatocytes for metabolic enzymes, neurons for neurotransmitter pathways) in parallel sets. Treat one set with a specified concentration of this compound and the other with a vehicle control.

-

Metabolite Extraction: After incubation, quench metabolism and perform a polar metabolite extraction (e.g., using a methanol/acetonitrile/water solvent system).

-

LC-MS/MS Analysis: Analyze the extracts using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the datasets from the treated and control groups. Utilize bioinformatics software to identify mass-to-charge (m/z) features that are unique to or significantly upregulated in the treated samples.

-

Metabolite Identification: Use the accurate mass and fragmentation patterns (MS/MS spectra) to propose structures for the novel metabolites, which can infer the enzymatic reactions that occurred (e.g., hydroxylation, decarboxylation).

Trustworthiness: The detection of specific, novel metabolites is a self-validating outcome, confirming that this compound is biologically active. This provides strong, experimentally-derived hypotheses about the enzymes that act upon it, which can then be prioritized as potential targets.

Part 2: Direct Identification of Binding Partners

Expertise & Experience: After generating initial hypotheses, the next logical step is to directly identify proteins that physically interact with the compound. Affinity-based methods are the gold standard for this "drug-centered" approach to target discovery.[6][7]

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

Causality: This technique is predicated on the specific, physical interaction between a ligand and its protein target(s).[8] By immobilizing this compound on a solid support (the "bait"), we can selectively capture its binding partners ("prey") from a complex biological mixture like a cell lysate. Subsequent identification of these captured proteins by mass spectrometry provides a direct list of candidate targets.[9] The design of the affinity probe is critical; the linker used for immobilization must not interfere with the molecular motifs responsible for protein binding.

Caption: Workflow for AC-MS based target identification.

Protocol: Step-by-Step AC-MS

-

Affinity Probe Synthesis: Covalently attach this compound to an activated chromatography resin (e.g., NHS-activated Sepharose beads) via a linker attached to its amine or carboxyl group.

-

Control Matrix Preparation: Prepare a control matrix by treating beads with the linker and quenching agent alone, without the compound. This is essential for identifying proteins that bind non-specifically to the matrix itself.

-

Protein Lysate Preparation: Prepare a native protein lysate from a large quantity of cells or tissue of interest.

-

Affinity Capture: Incubate the lysate separately with the homotryptophan-coupled beads and the control beads.

-

Washing: Perform a series of stringent washes with buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins. This can be done using a generic method (e.g., changing pH or ionic strength) or, for higher specificity, using a competitive elution approach.

-

Competitive Elution (Self-Validating Step): Incubate the beads with a high concentration of free, unmodified this compound. Only proteins that are specifically displaced are considered high-confidence binders.

-

Sample Preparation for MS: Concentrate the eluted proteins and separate them by SDS-PAGE. Excise the protein bands, perform in-gel trypsin digestion.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry.

-

Protein Identification: Use a database search algorithm (e.g., Mascot, Sequest) to identify the proteins from the peptide fragmentation data. Compare hits from the experimental sample, the control beads, and the competitive elution to generate a final list of specific interactors.

Trustworthiness: The power of this protocol lies in its self-validating controls. A protein is only considered a high-confidence hit if it is present in the homotryptophan-bead eluate, absent (or significantly depleted) in the control-bead eluate, and specifically displaced by competition with the free compound.

Part 3: Cellular Target Engagement & Validation

Expertise & Experience: Identifying a direct binding partner in vitro is a critical step, but it is not sufficient. We must validate that this interaction occurs within the complex milieu of a living cell and that it is functionally relevant. The following methods probe target engagement in a more physiological context and crucially, do not require chemical modification of the this compound molecule.

Drug Affinity Responsive Target Stability (DARTS)

Causality: The binding of a small molecule to its target protein often confers structural stability, making the protein more resistant to degradation by proteases.[6] The DARTS method leverages this phenomenon to identify targets by mixing cell lysate with the compound, subjecting the mixture to limited proteolysis, and identifying the proteins that are protected from digestion.[10]

Caption: Workflow for the DARTS method.

Protocol: Step-by-Step DARTS

-

Lysate Preparation: Prepare a native cell lysate.

-

Compound Incubation: Divide the lysate into aliquots. Treat one with this compound (at various concentrations) and another with a vehicle control. Incubate to allow binding.

-

Limited Proteolysis: Add a low concentration of a broad-spectrum protease (e.g., pronase or thermolysin) to each aliquot and incubate for a short, defined period.

-

Reaction Quenching: Stop the digestion by adding a denaturant (e.g., Laemmli buffer) and heating.

-

Gel Electrophoresis: Resolve the proteins on an SDS-PAGE gel.

-

Band Visualization: Stain the gel (e.g., with Coomassie or silver stain). Compare the lanes from the treated and control samples. Bands that are present or more intense in the treated lane represent proteins protected by compound binding.

-

Protein Identification: Excise the protected bands from the gel, perform in-gel tryptic digestion, and identify the protein via LC-MS/MS.

Trustworthiness: The self-validating aspect of DARTS is its dose-dependency. A true interaction will show increased protection of the target protein as the concentration of this compound is increased.

Cellular Thermal Shift Assay (CETSA)

Causality: CETSA is the gold standard for confirming target engagement in intact cells. It operates on the principle that ligand binding stabilizes a protein, increasing its melting temperature (Tₘ). By heating intact cells treated with the compound across a temperature gradient, we can measure the amount of target protein that remains soluble. A shift in the melting curve upon compound treatment is direct evidence of intracellular target engagement.

Protocol: Step-by-Step CETSA

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Aliquot the cell suspensions and heat each aliquot to a different temperature for a fixed time (e.g., a gradient from 40°C to 70°C).

-

Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

-

Protein Quantification: Analyze the soluble fractions. For a specific candidate target, this is typically done by Western Blot. For a proteome-wide screen (termed Thermal Proteome Profiling or TPP), the samples are analyzed by quantitative mass spectrometry.

-

Data Analysis: Plot the amount of soluble protein versus temperature to generate melting curves. A shift of this curve to a higher temperature in the drug-treated sample indicates target stabilization.

Trustworthiness: The characteristic sigmoidal melting curve and its reproducible, dose-dependent shift upon ligand binding provide unambiguous evidence of target engagement in a physiological setting.

| Validation Method | Principle | Key Advantage | Key Limitation |

| AC-MS | Physical capture of binding partners | Identifies direct interactors | Requires compound immobilization; risk of false positives |

| DARTS | Ligand-induced protease resistance | No compound modification needed | May not work for all protein-ligand interactions |